molecular formula C8H6BrIO2 B2801811 3-bromo-2-iodo-5-methylBenzoic acid CAS No. 750585-99-0

3-bromo-2-iodo-5-methylBenzoic acid

Cat. No. B2801811
M. Wt: 340.942
InChI Key: BGNUGOQOZLIANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-2-iodo-5-methylbenzoic acid is a chemical compound with the CAS Number: 1022983-50-1 . It has a molecular weight of 340.94 and its IUPAC name is 3-bromo-5-iodo-2-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 3-bromo-2-iodo-5-methylbenzoic acid is C8H6BrIO2 . Its InChI code is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

3-bromo-2-iodo-5-methylbenzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Health Effects of Brominated Compounds

Brominated compounds, similar to 3-bromo-2-iodo-5-methylbenzoic acid, have been extensively studied for their health effects, particularly in the context of flame retardants. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with brominated benzoic acids, have been reviewed for their toxicological profiles. These compounds exhibit similar toxicity profiles to their chlorinated homologs, with concerns raised regarding their potential health impacts as environmental exposure increases with the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Pharmacological Activities of Structurally Related Compounds

Gallic acid, while not structurally identical, shares the benzoic acid core with 3-bromo-2-iodo-5-methylbenzoic acid. Its pharmacological activities have been studied, highlighting its anti-inflammatory properties and potential as a candidate for treating various inflammation-related diseases. This suggests that structurally complex benzoic acids could be explored for similar pharmacological potentials (Jinrong Bai et al., 2020).

Environmental Persistence and Toxicity of Halogenated Benzoic Acids

The environmental behavior of parabens, esters of para-hydroxybenzoic acid, demonstrates the fate and potential effects of halogenated benzoic acids in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, raising concerns about continuous environmental introduction and the formation of halogenated by-products with potentially greater stability and persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications in Electrochemical Surface Finishing and Energy Storage

The research into room-temperature haloaluminate ionic liquids, which involve brominated and iodinated intermediates, sheds light on the application potential of structurally related compounds in electroplating and energy storage technologies. These findings indicate the usefulness of brominated and iodinated organic compounds in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUGOQOZLIANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-iodo-5-methylBenzoic acid

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